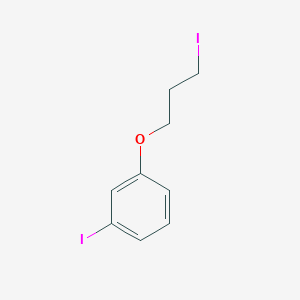

1-Iodo-3-(3-iodopropoxy)benzene

Description

Significance of Diiodinated Aryl Ether Scaffolds in Advanced Chemical Synthesis

Diaryl ether scaffolds are prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netbohrium.comnih.gov The incorporation of iodine atoms into these scaffolds, creating diiodinated aryl ethers, further enhances their utility in chemical synthesis. These diiodinated compounds serve as key intermediates in the synthesis of pharmaceuticals and materials science. The carbon-iodine bonds provide reactive sites for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

Strategic Role of Iodine Substituents in Organic Transformations

Iodine substituents play a crucial strategic role in a multitude of organic transformations. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes highly reactive in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.org This high reactivity allows for transformations to occur under milder conditions and with greater efficiency compared to their bromo or chloro counterparts.

Hypervalent iodine reagents, derived from iodoarenes, have also emerged as powerful and environmentally friendly oxidizing agents in organic synthesis. bohrium.comfrontiersin.org They are utilized in a variety of transformations, including C-H bond functionalization and the formation of carbon-heteroatom bonds, offering an alternative to heavy metal-based oxidants. bohrium.comfrontiersin.org Furthermore, iodine can act as a mediator in electrochemical oxidative cross-coupling reactions, providing an efficient and green method for bond formation. rsc.org

Positioning of 1-Iodo-3-(3-iodopropoxy)benzene as a Versatile Synthetic Precursor

The structure of this compound, with an iodinated aromatic ring and an iodinated alkyl chain, makes it a particularly versatile synthetic precursor. The differential reactivity of the aryl iodide and the alkyl iodide allows for selective functionalization at either position.

The aryl iodide can participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, it can be coupled with boronic acids (Suzuki-Miyaura coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to introduce diverse substituents onto the benzene (B151609) ring.

Simultaneously, the primary alkyl iodide on the propoxy chain is susceptible to nucleophilic substitution reactions. A classic example is the Finkelstein reaction, where the iodide can be exchanged for another halide or other nucleophiles. byjus.com88guru.comwikipedia.org This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it a valuable intermediate in the synthesis of complex target molecules.

Historical Context and Evolution of Ether and Haloarene Synthesis Relevant to this compound

The synthesis of this compound relies on well-established and historically significant reactions in organic chemistry.

Ether Synthesis: The formation of the ether linkage in this molecule is typically achieved through a Williamson ether synthesis. byjus.comwikipedia.org This method, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound, this would likely involve the reaction of 3-iodophenol (B1680319) with 1,3-diiodopropane (B1583150) in the presence of a base. The Williamson synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.com

Haloarene Synthesis: The introduction of iodine onto the aromatic ring can be accomplished through electrophilic aromatic substitution. Various iodinating agents and conditions have been developed over the years to achieve this transformation with high efficiency and regioselectivity. organic-chemistry.org For less reactive aromatic compounds, methods such as the aromatic Finkelstein reaction, which involves the conversion of an aryl bromide or chloride to an aryl iodide using a copper catalyst, can be employed. tandfonline.com The synthesis of tri-iodinated benzene compounds, often used as X-ray contrast agents, has also contributed to the development of efficient iodination methods. google.comepo.orggoogle.com

Alkyl Iodide Synthesis: The iodopropyl chain can be formed through various methods, including the Finkelstein reaction, which is a classic SN2 reaction for preparing alkyl iodides from other alkyl halides. byjus.com88guru.comwikipedia.orgyoutube.com This reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org

The combination of these established synthetic methodologies allows for the efficient and controlled synthesis of this compound, a valuable tool for the modern organic chemist.

Structure

3D Structure

Properties

Molecular Formula |

C9H10I2O |

|---|---|

Molecular Weight |

387.98 g/mol |

IUPAC Name |

1-iodo-3-(3-iodopropoxy)benzene |

InChI |

InChI=1S/C9H10I2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |

InChI Key |

IGOMKNZKOZJJHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)OCCCI |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodo 3 3 Iodopropoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For 1-Iodo-3-(3-iodopropoxy)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region is expected to show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The aliphatic region will display signals for the three methylene (B1212753) groups of the propoxy chain, with chemical shifts influenced by the adjacent ether oxygen and iodine atom.

The aromatic protons are anticipated to appear in the range of δ 6.5-7.5 ppm. The proton at the C2 position, being ortho to both the iodine and the propoxy group, would likely be the most downfield. The protons at C4, C5, and C6 will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

The aliphatic protons of the 3-iodopropoxy chain are expected to show the following features:

The protons on the carbon adjacent to the ether oxygen (O-CH₂) will be deshielded and appear as a triplet around δ 4.0 ppm.

The central methylene protons (-CH₂-) will be observed as a multiplet (likely a pentet) around δ 2.2 ppm.

The protons on the carbon bearing the iodine atom (CH₂-I) will be shifted downfield due to the electronegativity of iodine and are expected as a triplet around δ 3.3 ppm. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| O-CH ₂-CH₂-CH₂-I | ~4.0 | Triplet |

| O-CH₂-CH ₂-CH₂-I | ~2.2 | Pentet |

| O-CH₂-CH₂-CH ₂-I | ~3.3 | Triplet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the six aromatic carbons and the three aliphatic carbons.

The aromatic carbon signals will be spread over the region of δ 90-160 ppm. The carbon atom directly attached to the iodine (C1) is expected to have a significantly lower chemical shift, around δ 94 ppm, due to the heavy atom effect. chemicalbook.com The carbon attached to the ether oxygen (C3) will be shifted downfield to around δ 158 ppm.

In the aliphatic region, the carbon attached to the ether oxygen (O-CH₂) is expected around δ 68 ppm. The central carbon (-CH₂-) would be at approximately δ 34 ppm, and the carbon bonded to the iodine (CH₂-I) is predicted to be the most upfield of the aliphatic carbons, around δ 3 ppm, again due to the heavy atom effect of iodine. docbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -I (Aromatic) | ~94 |

| C -O (Aromatic) | ~158 |

| Aromatic-CH | 110 - 135 |

| O-C H₂-CH₂-CH₂-I | ~68 |

| O-CH₂-C H₂-CH₂-I | ~34 |

| O-CH₂-CH₂-C H₂-I | ~3 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the aliphatic chain, correlations would be expected between the O-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the CH₂-I protons. In the aromatic region, COSY would help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the methylene protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the one between the O-CH₂ protons and the C3 of the benzene ring, confirming the ether linkage. Correlations between the aromatic protons and the neighboring aromatic carbons would further solidify the assignment of the aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected molecular formula is C₉H₁₀I₂O. HRMS would be used to measure the mass of the molecular ion [M]⁺ with high precision. The calculated exact mass for C₉H₁₀I₂O is 415.8770 g/mol . An experimentally determined mass that matches this value to within a few parts per million would unequivocally confirm the molecular formula of the compound.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₀I₂O | [M]⁺ | 415.8770 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-iodine bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Asymmetric and symmetric C-O-C stretching of the aryl alkyl ether around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

The C-I stretching vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl Alkyl Ether C-O-C Stretch | 1050 - 1250 |

| C-I Stretch | 500 - 600 |

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, X-ray Absorption Spectroscopy) for Detailed Structural Information

While NMR, HRMS, and IR spectroscopy provide a comprehensive structural characterization, other advanced techniques can offer further details.

Raman Spectroscopy: This technique is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the symmetric aromatic ring breathing modes and the C-I stretching vibrations, which can sometimes be weak in the IR spectrum. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS, particularly techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could provide detailed information about the electronic structure and local coordination environment of the iodine atoms. This would allow for the precise determination of bond lengths and the oxidation state of the iodine atoms within the molecule.

Chemical Reactivity and Mechanistic Investigations of 1 Iodo 3 3 Iodopropoxy Benzene

Reactivity of the Aryl Iodide Moiety

The aryl iodide bond in 1-iodo-3-(3-iodopropoxy)benzene is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are highly reactive coupling partners in these transformations. nobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nobelprize.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to form a biaryl product. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The reaction conditions, including the choice of ligand, base, and solvent, can significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For this compound, this reaction would involve a palladium catalyst and a copper(I) co-catalyst to couple with a terminal alkyne. wikipedia.orgnih.gov This method is highly efficient for the synthesis of aryl alkynes. researchgate.net While copper is typically used, copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, would yield an arylamine. wikipedia.orgorganic-chemistry.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphines often being the most effective. nih.gov The catalytic cycle is believed to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org Nickel-based catalysts have also been explored as a more earth-abundant alternative to palladium for this transformation. nih.govrsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex, Base | C(aryl)-C(aryl) |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine | Pd(0) complex, Ligand, Base | C(aryl)-N |

Copper-Mediated Cross-Coupling and Coupling Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org The Ullmann condensation, a classic copper-mediated reaction, can be used to form diaryl ethers or other coupled products. While early versions required harsh reaction conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures. researchgate.net Copper can also mediate direct cross-coupling reactions with terminal alkynes, similar to the Sonogashira reaction. nih.gov

Oxidative Addition Pathways and Catalytic Cycle Intermediates

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl iodide to the low-valent palladium(0) complex. nobelprize.org This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate. The facility of this step is a primary reason why aryl iodides are more reactive than aryl bromides or chlorides. The subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki and Sonogashira couplings) or amine binding and deprotonation (in Buchwald-Hartwig amination), lead to the formation of a diorganopalladium(II) or an amido-palladium(II) complex, respectively. nobelprize.orgwikipedia.orglibretexts.org The final step is reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated. nobelprize.orgwikipedia.org In some cases, particularly with gold catalysis, oxidative addition can be promoted by photosensitization. nih.govscispace.com

Reactivity of the Aliphatic Iodide Moiety

The aliphatic carbon-iodine bond in this compound exhibits reactivity characteristic of alkyl halides, primarily participating in nucleophilic substitution and radical reactions.

Nucleophilic Substitution Reactions (SN2 Pathways)

The primary alkyl iodide in the propoxy chain is an excellent electrophile for nucleophilic substitution reactions, proceeding readily through an SN2 mechanism. csbsju.edu This involves the attack of a nucleophile on the carbon atom bearing the iodine, leading to the displacement of the iodide leaving group in a single, concerted step. csbsju.edu A wide variety of nucleophiles can be employed, including alkoxides, phenoxides, carboxylates, cyanide, and amines, allowing for the introduction of diverse functional groups at the end of the propoxy chain. The efficiency of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. psu.edu

Table 2: Examples of Nucleophilic Substitution at the Aliphatic Iodide

| Nucleophile | Product Functional Group |

| RO⁻ (Alkoxide) | Ether |

| RCOO⁻ (Carboxylate) | Ester |

| CN⁻ (Cyanide) | Nitrile |

| N₃⁻ (Azide) | Azide |

| R₂NH (Amine) | Tertiary Amine |

Radical-Mediated Cyclization and Functionalization Reactions

The aliphatic iodide can also undergo reactions involving radical intermediates. One important transformation is reductive radical cyclization. In the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), and a reducing agent, like tributyltin hydride, a radical can be generated at the carbon bearing the iodine. This radical can then undergo intramolecular cyclization, potentially onto the aromatic ring, to form new ring systems. The regioselectivity of the cyclization would depend on the reaction conditions and the stability of the resulting radical intermediates. Palladium catalysis has also been shown to mediate iodine atom transfer cycloisomerization reactions. nih.gov

Transformations Involving the Ether Linkage

The aryl alkyl ether linkage in this compound presents another site for chemical transformation, primarily through cleavage reactions. Intramolecular rearrangements and cyclizations are also conceivable under specific catalytic conditions.

The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often requiring harsh reagents. The C-O bond of the ether can be cleaved using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org In the case of an aryl alkyl ether, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.orgmasterorganicchemistry.com The regioselectivity of the cleavage is such that the halide attacks the less sterically hindered alkyl carbon, and the aromatic ring remains attached to the oxygen, forming a phenol, as SN1 and SN2 reactions are disfavored at sp2-hybridized carbons. masterorganicchemistry.com

Reagents such as aluminum chloride in combination with sodium iodide have also been shown to effectively cleave aryl alkyl ethers. researchgate.net Lithium iodide is another reagent capable of cleaving these ethers to yield the corresponding phenol. rsc.org

For this compound, treatment with a reagent like excess HI would be expected to cleave the ether linkage, yielding 3-iodophenol (B1680319) and 1,3-diiodopropane (B1583150).

Table 2: Potential Products from Ether Cleavage of this compound

| Reactant | Reagent/Conditions | Potential Products |

| This compound | Excess HI | 3-Iodophenol, 1,3-Diiodopropane |

| This compound | AlCl₃/NaI | 3-Iodophenol, 1,3-Diiodopropane |

| This compound | LiI | 3-Iodophenol, 1,3-Diiodopropane |

While direct examples for this compound are not prevalent in the literature, analogous systems suggest the potential for intramolecular rearrangements and cyclizations. Iodine itself can act as a catalyst for certain transformations. For instance, iodine has been shown to catalyze the Claisen rearrangement of allyl aryl ethers, which subsequently undergo iodocyclization to form dihydrobenzofurans. nih.govresearchgate.net

Although the propoxy chain in the title compound is saturated, the presence of the aryl iodide and alkyl iodide functionalities could potentially lead to intramolecular cyclization under suitable catalytic conditions, for example, through radical or transition-metal-catalyzed pathways. The formation of a strained metacyclophane system has been observed in the oxidative coupling of acetylenes linked to the 1,3-positions of a benzene (B151609) ring, highlighting the possibility of intramolecular reactions in similarly substituted systems. nih.gov

Furthermore, the intramolecular hydroarylation of aryl propargyl ethers, which are structurally related to the target molecule, can be catalyzed by indium salts to form chromene derivatives. rsc.org This suggests that under specific catalytic conditions, the aromatic ring of this compound could potentially act as a nucleophile in an intramolecular fashion. Iodocyclization of S-allyl dithiocarbamates is a known method for the synthesis of sulfur-containing heterocycles, indicating the utility of iodine in promoting cyclization reactions. researchgate.net

Investigation of Chemoselectivity and Regioselectivity in Multi-Functional Transformations

A key challenge in the synthetic application of a molecule like this compound is achieving chemoselectivity and regioselectivity in its reactions. The molecule possesses two distinct carbon-iodine bonds (one aryl and one alkyl) and an ether linkage, all of which can be reactive under different conditions.

In reactions involving nucleophiles, the relative reactivity of the aryl iodide versus the alkyl iodide is a critical factor. Generally, alkyl iodides are more susceptible to nucleophilic substitution (SN2) than aryl iodides. quora.com Therefore, it is expected that a nucleophile would preferentially react at the iodopropyl chain.

In transition-metal-catalyzed cross-coupling reactions, the aryl iodide is typically more reactive than an alkyl iodide. This difference in reactivity could be exploited to selectively functionalize the aromatic ring while leaving the iodopropyl group intact.

The regioselectivity of elimination reactions is governed by factors such as the strength and steric bulk of the base, as described by Zaitsev's and Hofmann's rules. libretexts.org In the case of this compound, the use of a bulky base would likely favor the formation of the terminal alkene (Hofmann product) from the propyl chain.

The cleavage of the ether linkage versus reaction at the C-I bonds is another aspect of chemoselectivity. Ether cleavage typically requires strong acids, libretexts.orglibretexts.org whereas reactions at the iodo-substituents can be achieved under a wider range of conditions, including basic, nucleophilic, and transition-metal-catalyzed reactions. This difference in required conditions allows for selective transformations.

Computational and Theoretical Studies on 1 Iodo 3 3 Iodopropoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to determine the molecule's geometry, orbital energies, and electron distribution.

For 1-Iodo-3-(3-iodopropoxy)benzene, these calculations would reveal the influence of the two iodine atoms and the ether linkage on the electronic properties of the benzene (B151609) ring. The meta-substitution pattern of the iodo and iodopropoxy groups is expected to create a specific dipole moment and electrostatic potential surface, which are crucial for understanding intermolecular interactions.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT could be used to investigate various potential reactions, such as nucleophilic substitution at the aliphatic iodine or cross-coupling reactions at the aromatic iodine.

These studies would involve mapping the potential energy surface of the reaction, which includes locating the transition state structures and calculating the activation energies. This information provides a quantitative understanding of the reaction's feasibility and rate. For instance, the energy profile for the substitution of the iodo groups could be calculated to predict their relative reactivity.

A hypothetical reaction coordinate diagram for a substitution reaction might look like this:

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Transition State 1 | First Energy Barrier | +15.2 |

| Intermediate | Reaction Intermediate | +5.6 |

| Transition State 2 | Second Energy Barrier | +12.8 |

| Products | Final Products | -10.4 |

This table is illustrative and not based on actual calculated data for this compound.

Predictive Modeling of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, key spectroscopic parameters could be calculated:

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. The calculated shifts would be compared to experimental data to confirm the structure. The heavy iodine atoms would exert a significant "heavy atom effect" on the chemical shifts of nearby carbon atoms, which would be a key feature in the predicted spectrum.

IR Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. This would show characteristic peaks for the C-I bonds, the C-O-C ether linkage, and the aromatic ring, aiding in functional group identification.

A table of predicted vs. experimental spectroscopic data would be a crucial component of such a study:

| Nucleus/Vibration | Predicted Value | Experimental Value |

| C1-¹³C NMR (ppm) | 95.3 | Not Available |

| C3-¹³C NMR (ppm) | 160.1 | Not Available |

| C-I Stretch (cm⁻¹) | 550 | Not Available |

| C-O-C Stretch (cm⁻¹) | 1100 | Not Available |

This table contains hypothetical predicted values and highlights the lack of experimental data.

Conformational Analysis and Molecular Dynamics Simulations of the Propoxy Chain

Conformational Analysis: This involves systematically exploring the potential energy surface as a function of the rotatable bonds in the propoxy chain to identify low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the molecule's behavior over time at a given temperature. nih.gov This would reveal how the propoxy chain flexes and rotates, and how these motions are coupled to the rest of the molecule. researchgate.net Such simulations are particularly useful for understanding the behavior of long-chain molecules in different environments. nih.gov

In Silico Design of Novel Derivatives and Reaction Pathways

While no specific in silico design studies on derivatives of this compound have been published, this approach holds significant potential. By computationally modifying the structure of the parent molecule (e.g., replacing the iodine atoms with other functional groups or altering the length of the alkoxy chain), researchers could predict the properties of new, hypothetical compounds. This can guide synthetic efforts by prioritizing molecules with desired electronic, steric, or reactive properties for specific applications, such as in materials science or as intermediates in organic synthesis.

Synthetic Applications and Future Research Directions of 1 Iodo 3 3 Iodopropoxy Benzene in Complex Molecular Synthesis

Utilization as a Bifunctional Building Block for Annulation and Macrocyclization

The unique structure of 1-iodo-3-(3-iodopropoxy)benzene, featuring two distinct carbon-iodine bonds at the aromatic and aliphatic positions, positions it as a versatile bifunctional building block for complex molecular synthesis. The differential reactivity of the aryl iodide and alkyl iodide moieties allows for selective and sequential transformations, making it a valuable precursor for constructing macrocycles and annulated ring systems.

The aryl iodide can readily participate in a variety of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. ontosight.ai These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the aromatic core. The alkyl iodide, on the other hand, is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups or tethering to other molecular fragments.

This differential reactivity is particularly advantageous in macrocyclization strategies. For instance, the aryl iodide can be coupled with a suitable partner, followed by an intramolecular nucleophilic substitution involving the alkyl iodide to close the macrocyclic ring. The flexible three-carbon propoxy linker can facilitate the formation of various ring sizes, which are of significant interest in host-guest chemistry, molecular recognition, and the synthesis of natural products.

Table 1: Potential Sequential Reactions for Macrocyclization

| Step 1: Aryl Iodide Functionalization (e.g., Palladium-Catalyzed) | Step 2: Alkyl Iodide Reaction (e.g., Intramolecular Cyclization) | Potential Macrocycle |

| Sonogashira coupling with a terminal alkyne | Intramolecular nucleophilic attack by a tethered nucleophile | Macrocyclic ether containing an alkyne moiety |

| Suzuki coupling with a boronic acid | Intramolecular Williamson ether synthesis | Biaryl-containing macrocyclic ether |

| Heck coupling with an alkene | Intramolecular Heck reaction | Polycyclic aromatic system fused to a macrocycle |

Development of Novel Heterocyclic Systems Derived from this compound (e.g., benzofurans, indolines)

The strategic placement of the iodo-substituted propoxy chain on the aromatic ring of this compound offers a gateway to the synthesis of various heterocyclic systems, including benzofurans and indolines. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents.

The synthesis of benzofurans can be envisioned through an intramolecular cyclization pathway. For example, a Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol ether derivative, can lead to the formation of the benzofuran (B130515) core. organic-chemistry.orgresearchgate.net The specific substitution pattern of the starting material would direct the regioselectivity of the cyclization.

Similarly, the construction of indoline (B122111) scaffolds can be achieved through strategies involving intramolecular C-N bond formation. By first introducing a nitrogen-containing nucleophile at the benzylic position of a suitably modified precursor, subsequent intramolecular cyclization onto the aromatic ring can yield the desired indoline system. The presence of the iodo group on the aromatic ring can be leveraged to facilitate this cyclization, for instance, through a copper-catalyzed Ullmann-type reaction.

Table 2: Exemplary Synthetic Routes to Heterocycles

| Target Heterocycle | Key Synthetic Strategy | Potential Reagents and Conditions |

| Benzofuran | Intramolecular cyclization of an o-alkynylphenoxy precursor | Sonogashira coupling (Pd catalyst, CuI), followed by base- or metal-catalyzed cyclization |

| Indoline | Intramolecular C-N bond formation | Nucleophilic substitution with an amine, followed by intramolecular Buchwald-Hartwig amination or Ullmann condensation |

Precursor in the Generation of Hypervalent Iodine Reagents and Catalysts

Aryl iodides are well-established precursors for the synthesis of hypervalent iodine reagents, which are valued for their low toxicity, mild reactivity, and unique oxidative properties. nih.govtcichemicals.comarkat-usa.orgresearchgate.net this compound can serve as a starting material for the generation of novel hypervalent iodine(III) and iodine(V) species.

Oxidation of the aryl iodide moiety with common oxidants such as peracetic acid or sodium perborate (B1237305) can yield the corresponding iodosyl (B1239551) or iodyl derivatives. organic-chemistry.org These can be further converted into a range of synthetically useful reagents, including (diacetoxyiodo)arenes and Koser's reagent ([hydroxy(tosyloxy)iodo]benzene). arkat-usa.org

The presence of the second iodoalkyl chain introduces the possibility of creating bifunctional or polymeric hypervalent iodine reagents. For example, the alkyl iodide could be used to immobilize the hypervalent iodine species onto a solid support, facilitating reagent recovery and recycling. Alternatively, the two iodo groups could potentially be used to generate novel cyclic hypervalent iodine structures with unique reactivity profiles. These reagents could find applications in a variety of oxidative transformations, such as the synthesis of heterocycles and the functionalization of carbonyl compounds. nih.gov

Application in the Construction of Radiopharmaceuticals or Imaging Agents (general synthetic precursor, not specific clinical data)

The presence of iodine in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds for use in medical imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.goviaea.org Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are commonly used in the development of radiopharmaceuticals.

The aryl iodide can be readily subjected to radioiodination via isotopic exchange or electrophilic substitution reactions, allowing for the introduction of a radioactive iodine atom. The bifunctional nature of the molecule offers further opportunities for derivatization. The alkyl iodide can be used to attach the radiolabeled aromatic core to a variety of targeting vectors, such as peptides, antibodies, or small molecules that exhibit high affinity for specific biological targets like tumors or receptors in the brain. nih.gov

Exploration in Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound also lends itself to applications in materials science and supramolecular chemistry. The ability to undergo sequential and orthogonal reactions at the aryl and alkyl iodide positions makes it an attractive monomer for the synthesis of novel polymers and well-defined supramolecular architectures. rsc.orgtue.nl

For example, polymerization through iterative cross-coupling reactions at the aryl iodide position could lead to the formation of novel conjugated polymers with interesting photophysical or electronic properties. The pendant iodoalkoxy chains could then be used for post-polymerization modification, allowing for the tuning of solubility, processability, or the introduction of specific functionalities.

In supramolecular chemistry, the molecule can be used as a building block for the construction of self-assembling systems. nih.gov The directional nature of halogen bonding, a non-covalent interaction involving the electrophilic region of the iodine atom, can be exploited to direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures. The combination of halogen bonding with other non-covalent interactions, such as π-stacking of the aromatic rings, could lead to the formation of complex and functional supramolecular materials.

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry (focused on synthetic utility, not biological activity)

The synthetic versatility of this compound opens up numerous interdisciplinary research opportunities at the interface of chemistry and biology. researchgate.net In chemical biology, this compound can serve as a versatile scaffold for the development of chemical probes to study biological processes. The two reactive handles allow for the attachment of both a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group for covalent labeling of target proteins.

In medicinal chemistry, this molecule can be used as a starting point for the synthesis of libraries of complex molecules for drug discovery. The ability to introduce diverse functionalities at two distinct points in the molecule allows for the rapid exploration of chemical space and the optimization of structure-activity relationships. For example, one position could be used to modulate the pharmacokinetic properties of a drug candidate, while the other is used to enhance its binding affinity to a biological target.

The development of efficient and modular synthetic routes starting from this compound will be crucial for realizing its full potential in these interdisciplinary fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.